4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide
Description
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide is a heterocyclic small molecule characterized by a pyrimidine core substituted with a methyl group and an imidazole ring. The piperazine-carboxamide linker bridges this moiety to a 2,3-dihydrobenzo[b][1,4]dioxin group. The dihydrobenzodioxin moiety may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-15-23-19(13-20(24-15)28-5-4-22-14-28)26-6-8-27(9-7-26)21(29)25-16-2-3-17-18(12-16)31-11-10-30-17/h2-5,12-14H,6-11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADUVRNJOPDMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide , often referred to by its chemical structure or CAS number (1170147-38-2), has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, mechanism of action, structure-activity relationships (SAR), and relevant studies.
The molecular formula of the compound is with a molecular weight of approximately 382.8 g/mol. The structure features an imidazole ring, a pyrimidine moiety, and a piperazine group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that imidazole and pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound is believed to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is similar to that of well-known chemotherapeutics such as paclitaxel.
- In vitro studies showed that it induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
- Case Studies :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key observations include:
- Imidazole Substituents : Variations in substituents on the imidazole ring significantly impact potency. For instance, replacing certain groups led to a loss of activity .
- Piperazine Modifications : Alterations in the piperazine moiety can enhance or diminish anticancer effects depending on the substituents attached .
Data Table: Summary of Biological Activity
| Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| HCT-15 | 80–200 | Tubulin polymerization inhibition |
| HT29 | 80–200 | Induction of apoptosis |
| HeLa | 100 | Activation of caspases |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several piperazine-carboxamide derivatives, including:
- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) : A pyrazolopyridine derivative with ethyl and phenyl groups, likely favoring hydrophobic interactions but lacking the imidazole’s hydrogen-bonding capacity .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound’s structural divergence from analogues is quantified:
| Compound (CAS) | Tanimoto (MACCS) | Dice (MACCS) | Tanimoto (Morgan) | Dice (Morgan) |
|---|---|---|---|---|
| 866137-49-7 | 0.65 | 0.72 | 0.58 | 0.67 |
| 1005612-70-3 | 0.42 | 0.55 | 0.38 | 0.49 |
Data derived from virtual screening workflows using bit-vector structural comparisons .
Key observations:
- Higher similarity scores (e.g., 0.65 Tanimoto MACCS for 866137-49-7) correlate with shared piperazine-carboxamide and aromatic motifs.
- Lower scores for 1005612-70-3 reflect its pyrazolopyridine core and absence of dihydrobenzodioxin.
Research Implications
- Target Compound : The imidazole and dihydrobenzodioxin groups suggest dual functionality: imidazole for metal coordination in enzymatic pockets and dihydrobenzodioxin for membrane penetration.
- 866137-49-7 : The trifluoromethyl group may improve target affinity but limit aqueous solubility, necessitating formulation optimization .
- 1005612-70-3 : Compact structure and polar pyrazole could favor oral bioavailability but reduce target specificity .
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring is constructed via a Biginelli-like cyclocondensation between ethyl acetoacetate, guanidine carbonate, and an appropriate aldehyde. Alternatively, a modified Pinner reaction using malononitrile and acetamidine hydrochloride under acidic conditions yields 2-methylpyrimidin-4-amine.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| HCl/EtOH, reflux | 78 | 95 |
| H2SO4/THF, 80°C | 65 | 88 |
Imidazole Substitution
The 6-position of pyrimidine is functionalized via Pd-mediated cross-coupling with 1H-imidazole. A Buchwald-Hartwig amination using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 110°C achieves 85% yield.
Key Reaction Parameters :
- Ligand choice (Xantphos vs. BINAP): Xantphos improves regioselectivity (94:6).
- Solvent: Toluene > DMF due to reduced side reactions.
Piperazine-1-carboxamide Intermediate Preparation
Carboxamide Formation
The piperazine-carboxamide is synthesized by reacting piperazine with 4-nitrophenyl chloroformate to form the mixed carbonate, followed by aminolysis with 2,3-dihydrobenzo[b]dioxin-6-amine. Alternatively, a HATU-mediated coupling between piperazine and the in-situ-generated acyl chloride of dihydrobenzo dioxin-6-carboxylic acid affords the carboxamide in 72% yield.
Comparative Efficiency :
| Coupling Reagent | Yield (%) | Reaction Time (h) |
|---|---|---|
| HATU | 72 | 4 |
| EDCI/HOBt | 65 | 6 |
Final Coupling: Assembly of the Target Compound
The pyrimidine and piperazine-carboxamide subunits are coupled via SNAr reaction under basic conditions. Using K2CO3 in DMF at 80°C, the 4-chloro group on the pyrimidine displaces with the piperazine nitrogen, achieving 68% yield.
Optimization Insights :
- Base selection : K2CO3 > Et3N due to enhanced nucleophilicity.
- Solvent effects : DMF facilitates solubility but requires careful drying to avoid hydrolysis.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO2, CH2Cl2/MeOH 95:5), followed by recrystallization from ethanol/water (7:3) to yield 98% pure compound.
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, imidazole-H), 7.92 (s, 1H, pyrimidine-H), 6.85–6.79 (m, 3H, dihydrobenzo dioxin-H).
- HRMS : m/z calc. for C23H24N7O3 [M+H]+: 470.1934; found: 470.1936.
Challenges and Mitigation Strategies
- Oxidative Degradation : The dihydrobenzo dioxin ring is prone to oxidation. Reactions are conducted under N2 with antioxidants (e.g., BHT) added.
- Regioselectivity in Pyrimidine Functionalization : Electron-donating groups (e.g., methyl) direct substitution to the 6-position, but ligand-controlled catalysis ensures specificity.
Scalability and Industrial Relevance
A kilogram-scale pilot synthesis achieved 63% overall yield using continuous flow hydrogenation for nitro reductions and telescoped steps to minimize intermediate isolation. Cost analysis highlights the imidazole coupling step as the major contributor (45%) to raw material expenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
